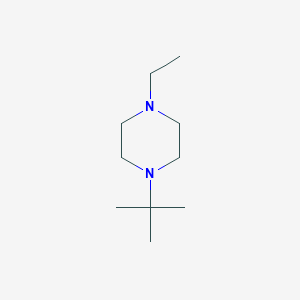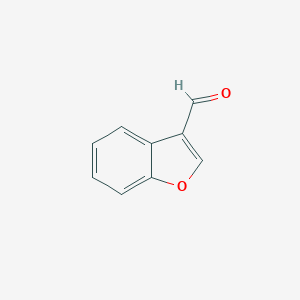
Benzofuran-3-carbaldehyde
Overview
Description
Benzofuran-3-carbaldehyde is an organic compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This compound is characterized by the presence of an aldehyde group at the third position of the benzofuran ring.
Mechanism of Action
Target of Action
Benzofuran-3-carbaldehyde, a bioactive chemical , is a part of the benzofuran compounds class, which are ubiquitous in nature . These compounds have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
It’s known that some substituted benzofurans have shown significant cell growth inhibitory effects . This suggests that this compound might interact with its targets to inhibit cell growth, particularly in cancer cells.
Biochemical Pathways
Given the broad range of biological activities exhibited by benzofuran compounds , it can be inferred that multiple pathways might be affected, leading to downstream effects such as cell growth inhibition.
Pharmacokinetics
Its solubility in dmso suggests that it might have good bioavailability.
Action Environment
It’s worth noting that the compound is stored under nitrogen at 2-8°c , suggesting that certain environmental conditions are necessary for its stability.
Biochemical Analysis
Biochemical Properties
Benzofuran-3-carbaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, benzofuran compounds have been found to exhibit strong anti-tumor activities , suggesting potential interactions with enzymes and proteins involved in cell proliferation and apoptosis.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism . For example, some benzofuran compounds have been found to exhibit anti-tumor activities, suggesting that they may influence cell proliferation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, benzofuran compounds have been found to exhibit anti-tumor activities, suggesting that they may interact with biomolecules involved in cell proliferation and apoptosis .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It could interact with transporters or binding proteins, and could also affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzofuran-3-carbaldehyde can be synthesized through several methods. One common approach involves the formylation of benzofuran derivatives. For instance, the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), is often employed to introduce the formyl group at the desired position . Another method involves the use of n-butyllithium (n-BuLi) and N-formylpiperidine to achieve formylation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction temperature and time, are crucial factors in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions: Benzofuran-3-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Various electrophiles and catalysts depending on the desired substitution.
Major Products:
Oxidation: Benzofuran-3-carboxylic acid.
Reduction: Benzofuran-3-methanol.
Substitution: Substituted benzofuran derivatives.
Scientific Research Applications
Benzofuran-3-carbaldehyde has a wide range of applications in scientific research:
Comparison with Similar Compounds
Benzofuran-2-carbaldehyde: Similar structure but with the aldehyde group at the second position.
Benzofuran-3-carboxylic acid: Oxidized form of benzofuran-3-carbaldehyde.
Benzofuran-3-methanol: Reduced form of this compound.
Uniqueness: this compound is unique due to its specific position of the aldehyde group, which imparts distinct reactivity and biological activity compared to its isomers and derivatives. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
1-benzofuran-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O2/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUMWJQJGCFTJOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CO2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40496120 | |
| Record name | 1-Benzofuran-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40496120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4687-25-6 | |
| Record name | 3-Benzofurancarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4687-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Benzofuran-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40496120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzofuran-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure of Benzofuran-3-carbaldehyde and are there any notable spectroscopic characteristics?
A1: this compound possesses a benzofuran core structure, which consists of a benzene ring fused to a furan ring. A carbaldehyde group (-CHO) is attached at the 3-position of the benzofuran system.
Q2: Are there efficient synthetic routes to access this compound derivatives?
A2: Yes, researchers have developed an innovative organocatalytic one-pot cascade strategy. This method uses an ether oxidation combined with iminium-ion activation to produce both naphtho[2,1-b]furan-1-carbaldehyde and this compound. Importantly, this approach demonstrates high atom economy by utilizing aryl allyl ethers as starting materials. []
Q3: Can you provide an example of a specific this compound derivative and its biological activity?
A3: Research has highlighted the isolation of two novel this compound derivatives, namely 2-(2’,3’-dihydroxy-5’-methoxyphenyl)-6-methoxythis compound and 2’,3’-dihydroxyphenyl this compound, from the stem barks of the Sesbania grandiflora plant []. These compounds, particularly, exhibited moderate antibacterial activity against Bacillus subtilis in vitro [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


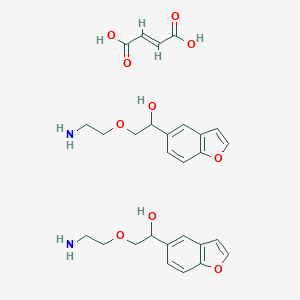
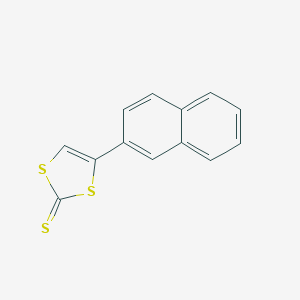

![2-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)phenyl]propanoic acid](/img/structure/B161101.png)

![3-methylisoxazolo[5,4-d]pyrimidine-4(5H)-thione](/img/structure/B161107.png)
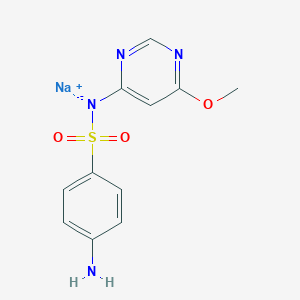

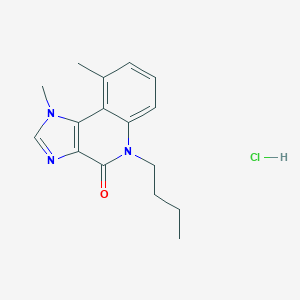

![(2Z)-2-hydroxyimino-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]acetic Acid](/img/structure/B161115.png)
![Octyl 3-(3-(2H-benzo[d][1,2,3]triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)propanoate](/img/structure/B161117.png)
